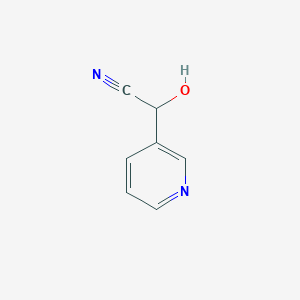

2-Hydroxy-2-(pyridin-3-YL)acetonitrile

描述

2-Hydroxy-2-(pyridin-3-yl)acetonitrile (CAS: Not explicitly provided; referred to as 17(FGXA10) in ) is a nitrile-functionalized pyridine derivative with a hydroxyl group at the 2-position of the acetonitrile moiety. Its molecular formula is C₇H₆N₂O, and it has a molecular weight of 134.14 g/mol .

Synthesis: The compound is synthesized via a modified Strecker reaction. Nicotinaldehyde is reacted with potassium cyanide and acetic acid in water at 5°C, followed by extraction with ethyl acetate. The product is obtained without further purification, indicating moderate stability under ambient conditions .

属性

IUPAC Name |

2-hydroxy-2-pyridin-3-ylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5,7,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIMSJKFABKGTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30546365 | |

| Record name | Hydroxy(pyridin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17604-74-9 | |

| Record name | Hydroxy(pyridin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 2-Hydroxy-2-(pyridin-3-YL)acetonitrile involves the reaction of 3-pyridinecarboxaldehyde and acetic acid in a water solution of trimethylsilyl cyanide (TMSCN) at 0°C This method provides a straightforward route to obtain the compound in a laboratory setting

化学反应分析

2-Hydroxy-2-(pyridin-3-YL)acetonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form 2-hydroxy-2-(pyridin-3-yl)acetic acid.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Chemical Properties and Structure

2-Hydroxy-2-(pyridin-3-YL)acetonitrile features both a hydroxyl group (-OH) and a nitrile group (-C≡N), which contribute to its chemical reactivity. The compound is categorized under the CAS number 17604-74-9. Its structural formula can be represented as follows:

Medicinal Chemistry

One of the primary applications of this compound is in the development of bitopic ligands for muscarinic acetylcholine receptors (mAChRs). These receptors play critical roles in various physiological processes, including neurotransmission and muscle contraction. The compound's ability to modulate mAChR activity suggests potential therapeutic applications in treating neurological disorders such as Alzheimer's disease.

Research indicates that derivatives of this compound may exhibit significant antimicrobial and antiviral properties . For example, related pyridine derivatives have demonstrated antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.

Industrial Applications

In industrial settings, this compound serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its versatility makes it valuable in developing new chemical entities with potential therapeutic benefits.

Case Studies and Research Findings

- Bitopic Ligands : Studies have explored the synthesis of bitopic ligands incorporating this compound, demonstrating selective activation of M1 mAChRs, which are implicated in cognitive function.

- Antibacterial Activity : A study reported that certain pyridine derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against E. coli, highlighting the potential for antimicrobial applications.

作用机制

The mechanism of action of 2-Hydroxy-2-(pyridin-3-YL)acetonitrile involves its interaction with specific molecular targets, such as muscarinic acetylcholine receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various biological pathways, leading to potential therapeutic effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

2-Phenyl-2-(pyridin-3-yl)acetonitrile

- Molecular Formula : C₁₃H₁₁N₂

- Molecular Weight : 195.24 g/mol

- Key Differences : A phenyl group replaces the hydroxyl substituent.

- Synthesis : Prepared via a coupling reaction, yielding 73% with a melting point of 63–65°C .

- Properties : Enhanced hydrophobicity due to the phenyl group, making it suitable for organic solvent-based reactions. NMR data (δ 8.64–8.55 ppm for pyridinic protons) confirms aromatic stability .

2-(2-Hydroxy-4-methylpyridin-3-yl)acetonitrile

- Molecular Formula : C₈H₇N₂O

- Molecular Weight : 147.15 g/mol

- Key Differences : A methyl group at the 4-position and hydroxyl at the 2-position of the pyridine ring.

- Discontinued commercial availability suggests challenges in synthesis or stability .

Halogen and Functionalized Substituents

2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile

- Molecular Formula : C₈H₇ClN₂

- Molecular Weight : 166.61 g/mol

- Key Differences : Chloro and methyl groups at the 6- and 2-positions, respectively.

- Properties: The electron-withdrawing chloro group enhances electrophilicity, favoring nucleophilic substitution reactions. Its IUPAC name and SMILES notation (CC1=C(C=CC(=N1)Cl)CC#N) highlight regioselective reactivity .

2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]acetonitrile

- Molecular Formula : C₉H₇F₃N₂O

- Molecular Weight : 216.16 g/mol

- Key Differences : A trifluoroethoxy group at the 6-position.

- Properties : The trifluoroethoxy group introduces strong electron-withdrawing effects, altering solubility (lipophilic) and metabolic stability, making it relevant for agrochemical or medicinal chemistry .

Complex Heterocyclic Derivatives

2-{7-Methyl-3H-imidazo[4,5-b]pyridin-2-yl}acetonitrile

- Molecular Formula : C₉H₈N₄

- Molecular Weight : 172.19 g/mol

- Key Differences : An imidazo-pyridine fused ring system.

- Applications : Fused heterocycles like this are common in kinase inhibitors, though safety data for this compound remain unavailable .

2-(1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile

- Molecular Formula : C₁₂H₁₂N₄

- Molecular Weight : 212.25 g/mol

- Key Differences : A pyrazole ring substituted with ethyl and pyridinyl groups.

Comparative Data Table

Research Findings and Trends

- Substituent Effects : Hydroxyl groups enhance hydrogen bonding but may reduce stability, whereas halogen or aryl groups improve hydrophobicity and electrophilicity .

- Synthetic Challenges : Compounds with fused heterocycles (e.g., imidazo-pyridines) require multi-step syntheses and face scalability issues .

- Applications : Simpler derivatives (e.g., chloro- or trifluoroethoxy-substituted) are prioritized in drug discovery for their balance of reactivity and stability .

生物活性

2-Hydroxy-2-(pyridin-3-YL)acetonitrile is a compound that has garnered attention in medicinal chemistry due to its interaction with muscarinic acetylcholine receptors (mAChRs). This article explores its biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C₇H₈N₂O and a molecular weight of 134.14 g/mol. Its structure features a hydroxyl group and a nitrile group attached to a pyridine ring, which is significant for its biological activity. The compound is cataloged under the CAS number 17604-74-9.

Key Structural Data

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈N₂O |

| Molecular Weight | 134.14 g/mol |

| CAS Number | 17604-74-9 |

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Morita–Baylis–Hillman Reaction : Involves the reaction of acrylonitrile with pyridine-3-carboxaldehyde in the presence of a catalyst, typically 1,4-diazabicyclo[2.2.2]octane.

- Strecker-type Reaction : The reaction of 3-pyridinecarboxaldehyde with trimethylsilyl cyanide in acetic acid at low temperatures.

These methods are advantageous due to their mild conditions and high yields, facilitating further exploration of the compound's biological properties .

The primary mechanism of action for this compound involves its role as a ligand for mAChRs. Upon binding to these receptors, it modulates their activity, influencing neurotransmission and muscle contraction. This interaction is crucial for various physiological processes and presents potential therapeutic implications for neurological disorders .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that derivatives of this compound may possess antimicrobial and antiviral properties. For example, related pyridine derivatives have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Therapeutic Potential

The compound's affinity for mAChRs suggests potential applications in treating conditions like Alzheimer's disease and other neurological disorders. By modulating receptor activity, it may help restore balance in cholinergic signaling pathways disrupted in these diseases .

Case Studies and Research Findings

- Bitopic Ligands : Research has explored the synthesis of bitopic ligands that incorporate this compound, demonstrating selective activation of M1 mAChRs, which are implicated in cognitive function .

- Antibacterial Activity : A study reported that certain pyridine derivatives exhibited MIC values ranging from 0.0039 to 0.025 mg/mL against E. coli, highlighting the potential of related compounds in antimicrobial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。